molecular formula C11H9NO3 B019295 Phthalimidoacetone CAS No. 3416-57-7

Phthalimidoacetone

Cat. No. B019295
Key on ui cas rn: 3416-57-7
M. Wt: 203.19 g/mol
InChI Key: STMRGLKPBJVVEG-UHFFFAOYSA-N
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Patent
US07893056B2

Procedure details

Commercially available phthalimidoacetone (2.0 g, 9.8522 mmol), under a nitrogen atmosphere, was taken up in diethylene glycol (13 mL) and cooled to 0° C. in an ice bath. Bromine (0.51 mL, 9.9242 mmol) was added dropwise. The reaction was shielded from light, allowed to reach ambient temperature, and stirred overnight. LCMS: (M+H)+=282.0.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:15])[N:5]([CH2:6][C:7](=[O:9])[CH3:8])[C:4](=[O:10])[C:3]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:2]12.[Br:16]Br>C(O)COCCO>[Br:16][CH2:8][C:7](=[O:9])[CH2:6][N:5]1[C:4](=[O:10])[C:3]2[C:2](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:1]1=[O:15]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(C=2C(C(N1CC(C)=O)=O)=CC=CC2)=O
Step Two
Name
Quantity
0.51 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
13 mL
Type
solvent
Smiles
C(COCCO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach ambient temperature

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrCC(CN1C(C2=CC=CC=C2C1=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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